![molecular formula C20H22N4O2S B4558889 N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

Vue d'ensemble

Description

Synthesis Analysis

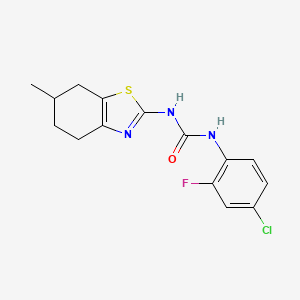

The synthesis of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea-like compounds typically involves the reaction of acylazides with amino-thiadiazoles. This process results in the formation of urea derivatives confirmed through techniques like IR, 1H NMR, and elementary analysis. Such synthetic approaches offer a pathway to explore the structural variations and potential activities of these compounds in scientific research, excluding pharmaceutical applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

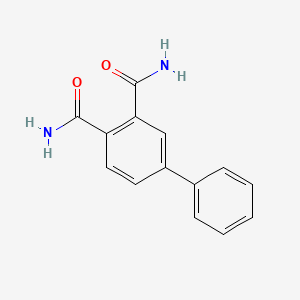

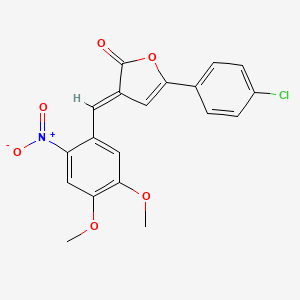

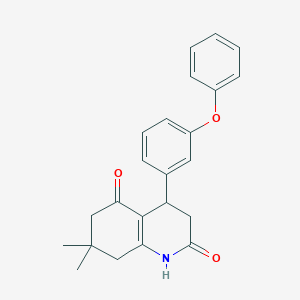

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, NMR, MS, and IR techniques. These analyses reveal that the urea scaffold in each molecule is essentially planar, a characteristic that could influence its chemical reactivity and interaction with other molecules. Structural characterizations are crucial for understanding the compound's potential applications and interactions in various scientific fields (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea derivatives often lead to the formation of products with varying biological activities. The reactivity of these compounds under different conditions can be exploited to synthesize derivatives with specific properties or activities, useful in non-pharmacological research domains (Li-Qiao Shi, 2011).

Applications De Recherche Scientifique

Synthesis and Biological Activity

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea is a compound of interest in the synthesis and study of various biological activities. In one study, similar urea derivatives demonstrated potential as plant growth regulators, suggesting a possible agricultural application for this compound (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Cytotoxicity and DNA-Topoisomerase Inhibition

Research on related urea derivatives has shown their efficacy in inhibiting DNA topoisomerases and exhibiting antiproliferative actions, suggesting potential applications in cancer treatment or research (Andressa Esteves-Souza et al., 2006).

Advancements in Synthesis Methods

Advancements in the synthesis methods for related urea derivatives have been explored, leading to more efficient production techniques, which could be applicable for the compound (Kejian Li & Wenbin Chen, 2008).

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of related urea compounds have provided insights into their bioactive properties, which could guide future research on the compound of interest (T. Kimura et al., 1993).

Urea Derivatives as ACAT Inhibitors

Some urea derivatives have shown potential as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, suggesting their possible use in cholesterol management or atherosclerosis research (G. Romeo et al., 1999).

Antidiabetic and Antibacterial Activity

Investigations into the antidiabetic and antibacterial activities of urea derivatives highlight their potential in the medical field (Ameya Chavan & N. Pai, 2007).

Anti-Tumor Metastasis Properties

Certain urea compounds have shown significant effects in reducing tumor metastasis, indicating potential therapeutic applications in oncology (Zou Xia, 2011).

Plant Growth Regulating Activity

The plant growth regulating activities of similar urea derivatives suggest potential agricultural applications for this compound (Wang Yan-gang, 2008).

Fungicidal Activity

Research on similar compounds has revealed fungicidal properties, suggesting possible uses in agriculture or fungal infection research (Li-Qiao Shi, 2011).

Mécanisme D'action

Target of Action

The compound N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects . .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological effects depending on the specific targets involved.

Biochemical Pathways

Given the broad biological activities of thiadiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Due to the liposolubility of thiadiazole derivatives, it can be inferred that they may have good bioavailability .

Result of Action

Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-4-13-26-17-11-7-15(8-12-17)18-23-24-20(27-18)22-19(25)21-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXMMPMKVGHFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)

![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)

![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)